2-Deoxycytidine-5-triphosphatetrisodiumsalt

DNA polymerase kinetics nucleotide selectivity base excision repair

PCR amplification failures due to contaminated or low-purity dNTPs compromise data integrity. dCTP trisodium salt (CAS 102783-51-7) is PCR-grade with ≥99% HPLC purity and certified DNase/RNase-free, eliminating human and E. coli DNA contamination. • ≥99% HPLC purity; <0.9% dCDP contaminants that inhibit polymerase processivity • Validated for long PCR up to 40 kb, RT-qPCR, cDNA synthesis, and DNA sequencing • ~6,000-fold catalytic selectivity over incorrect nucleotides ensures amplification fidelity Supplied as a stable 100 mM aqueous solution (pH 7.0-8.5) with batch-to-batch consistency.

Molecular Formula C9H13N3Na3O13P3
Molecular Weight 533.10 g/mol
CAS No. 102783-51-7
Cat. No. B127112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Deoxycytidine-5-triphosphatetrisodiumsalt
CAS102783-51-7
Synonyms2’-Deoxycytidine 5’-(Tetrahydrogen Triphosphate) Disodium Salt;  2’-DeoxyCTP Disodium;  2’-Deoxycytidine 5’-Triphosphate Disodium;  5’-DCTP Disodium;  Deoxy-5’-CTP Disodium;  Deoxy-CTP Disodium;  Deoxycytidine 5’-Triphosphate Disodium;  Deoxycytidine Tripho
Molecular FormulaC9H13N3Na3O13P3
Molecular Weight533.10 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.[Na]
InChIInChI=1S/C9H16N3O13P3.3Na/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17);;;/q;3*+1/p-3/t5-,6+,8+;;;/m0.../s1
InChIKeyWBIPTAOOMJEGQO-MILVPLDLSA-K
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 1 ml / 100 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Deoxycytidine-5'-triphosphate Trisodium Salt (CAS 102783-51-7): Procurement-Grade Specifications and Functional Validation


2'-Deoxycytidine-5'-triphosphate trisodium salt (dCTP trisodium salt, CAS 102783-51-7) is a pyrimidine deoxynucleoside triphosphate that serves as an essential substrate for DNA polymerases and reverse transcriptases in molecular biology workflows . As a cytidine analog composed of a cytosine nucleobase attached to deoxyribose with a 5'-triphosphate chain, dCTP is utilized by cells and in vitro systems for DNA polymerase-catalyzed synthesis of DNA . Commercially, PCR-grade dCTP trisodium salt is supplied as a 100 mM aqueous solution with pH adjusted to 7.3–7.5 using high-purity NaOH, and is characterized by ≥99% purity (HPLC-confirmed) and the absence of DNase, RNase, and contaminating human/E. coli DNA . The trisodium salt form enhances aqueous solubility, making it suitable for diverse biochemical applications including PCR, qPCR, cDNA synthesis, and DNA sequencing .

2'-Deoxycytidine-5'-triphosphate Trisodium Salt: Why Generic Substitution with Alternative dNTPs or Analogs Fails


Generic substitution of dCTP with other deoxynucleoside triphosphates (dATP, dGTP, dTTP) or structurally modified analogs is not functionally permissible in DNA synthesis workflows. DNA polymerases exhibit strict nucleobase discrimination; substituting dCTP with dATP, for instance, results in a >6,000-fold reduction in catalytic efficiency (kcat/Km) for wild-type human DNA polymerase β, from 771 × 10⁻² μM⁻¹s⁻¹ for dCTP to 0.125 × 10⁻² μM⁻¹s⁻¹ for dATP under identical conditions [1]. Similarly, chain-terminating analogs such as 2',3'-dideoxycytidine triphosphate (ddCTP) exhibit substantially reduced incorporation rates; pre-steady-state kinetic analysis with HIV-1 reverse transcriptase demonstrates that the maximum incorporation rate (kpol) follows the trend dCTP > ddCTP, with corresponding efficiency of incorporation also favoring dCTP [2]. Even C5-modified dCTP analogs with fluorescent labels show inhibitory effects on PCR kinetics and variable incorporation efficiencies depending on linker length, charge, and polymerase type, preventing their use as direct replacements in standard amplification protocols [3].

2'-Deoxycytidine-5'-triphosphate Trisodium Salt: Quantifiable Differentiation from Analogs and Alternative Substrates


Catalytic Efficiency of dCTP Versus dATP in Wild-Type Human DNA Polymerase β

Wild-type human DNA polymerase β exhibits stark differential catalytic efficiency between dCTP and dATP. For dCTP incorporation, kcat = 3.24 × 10⁻² s⁻¹, Km = 0.42 μM, yielding kcat/Km = 771 × 10⁻² μM⁻¹s⁻¹. In contrast, for dATP incorporation by the same enzyme, kcat = 0.164 × 10⁻² s⁻¹, Km = 131 μM, yielding kcat/Km = 0.125 × 10⁻² μM⁻¹s⁻¹ [1]. This represents an approximately 6,168-fold higher catalytic efficiency for dCTP versus dATP in this system, underscoring the absolute requirement for the correct nucleotide in polymerase fidelity.

DNA polymerase kinetics nucleotide selectivity base excision repair

Incorporation Kinetics of dCTP Versus Chain-Terminating Analog ddCTP with HIV-1 Reverse Transcriptase

Pre-steady-state kinetic analysis comparing dCTP and its chain-terminating analog 2',3'-dideoxycytidine triphosphate (ddCTP) with HIV-1 reverse transcriptase reveals that the maximum rate of incorporation (kpol) follows the trend dCTP > ddCTP [1]. The nucleotide-binding affinity (Kd) values determined for the DNA/RNA primer-template follow the order ddCTP > dCTP, indicating tighter binding of the analog. The corresponding efficiency of incorporation (kpol/Kd) follows the trend dCTP > ddCTP, demonstrating that the natural substrate is processed with superior catalytic efficiency despite weaker binding affinity [1].

reverse transcriptase kinetics nucleotide analog incorporation HIV research

PCR Amplification Performance on GC-Rich Templates: Natural dCTP Versus N4-Methylated dCTP Analog

In PCR amplification of a highly GC-rich DNA region (78.9% GC) using Taq DNA polymerase, mixtures in which dCTP was completely replaced by N4-methyl-2'-deoxycytidine 5'-triphosphate (N4me-dCTP) produced the expected amplicon in high yield, whereas mixtures containing the canonical dCTP set produced numerous alternative amplicons [1]. For another GC-rich region (80.6% GC), the target amplicon was only generated when re-amplifying with N4me-dCTP-containing mixtures. In direct comparison on highly GC-rich templates, N4me-dCTP mixtures outperformed canonical dCTP solutions supplemented with organic additives (DMSO, betaine, ethylene glycol) that are conventionally used to alleviate secondary structure problems [1].

GC-rich PCR nucleotide analog secondary structure resolution

Fluorescent Label Incorporation Efficiency: Cy5-dCTP Versus Cy5-dUTP in PCR

In a comparative study of six pairs of fluorescently labeled deoxyuridine and deoxycytidine triphosphates (Cy5-dUTPs and Cy5-dCTPs) using Taq polymerase PCR, deoxycytidine derivatives showed slightly higher amplification efficiency (E) across both AT-rich (Staphylococcus aureus) and GC-rich (Mycobacterium tuberculosis) templates [1]. However, uridine derivatives exhibited higher specific incorporation density regardless of template composition but also demonstrated greater inhibitory effects on PCR. On the GC-rich template, cytidine derivatives showed higher incorporation efficiency than uridine derivatives, particularly for substituents with longer linker lengths [1].

fluorescent DNA labeling Cy5-dNTP microarray analysis

Purity Specifications and Functional Testing: PCR-Grade dCTP Trisodium Salt

PCR-grade 2'-deoxycytidine-5'-triphosphate trisodium salt is supplied with ≥99% purity confirmed by HPLC, pH adjusted to 7.3–7.5, and certified free of DNase, RNase, and human/E. coli DNA contamination . This product has been functionally tested and validated for long PCR (40 kb amplicon generation), cDNA synthesis, RT-PCR, real-time qPCR, and high-fidelity PCR applications . Alternative commercial preparations, such as those supplied as solid powder, report purity of >98% triphosphate by HPLC and 31P NMR, with functional qualification in long PCR and sequencing with Thermo Sequenase DNA Polymerase .

PCR-grade nucleotides HPLC purity functional validation

2'-Deoxycytidine-5'-triphosphate Trisodium Salt: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


High-Fidelity PCR and Long-Range Amplification (Up to 40 kb)

PCR-grade dCTP trisodium salt solution (≥99% HPLC purity) is functionally validated for long PCR applications generating amplicons up to 40 kb, as demonstrated by Thermo Fisher Scientific's quality control testing . This performance capability is essential for genomic walking, full-length gene amplification, and gap-filling in genome assembly projects. The high purity specification minimizes the presence of dCDP contaminants (<0.9%) that can inhibit polymerase processivity and reduce amplification yield. The trisodium salt formulation provides enhanced aqueous solubility and consistent pH stability, reducing experimental variability in high-sensitivity applications .

Standard and High-Throughput PCR Where Nucleotide Fidelity Is Critical

Kinetic evidence demonstrates that dCTP is processed by wild-type human DNA polymerase β with ~6,000-fold higher catalytic efficiency (kcat/Km = 771 × 10⁻² μM⁻¹s⁻¹) compared to incorrect nucleotide dATP (0.125 × 10⁻² μM⁻¹s⁻¹) [1]. This quantitative fidelity metric establishes dCTP as the requisite substrate for any PCR application where sequence accuracy and amplification specificity are paramount. Procurement of dCTP trisodium salt for standard PCR, genotyping, and cloning applications is justified by this demonstrated enzymatic selectivity, which cannot be achieved with alternative or incorrect dNTPs.

cDNA Synthesis and RT-qPCR Gene Expression Analysis

dCTP trisodium salt is validated for reverse transcription and real-time qPCR applications, as evidenced by its inclusion in commercial RT-PCR kits and independent application testing . The product's certification as free of human and E. coli DNA contamination is particularly critical for gene expression studies where exogenous DNA carryover can confound qPCR results and generate false-positive signals in low-abundance transcript detection. The sodium salt formulation ensures compatibility with reverse transcriptase enzymes and maintains stability through thermal cycling conditions typical of RT-qPCR workflows.

DNA Sequencing and Mutagenesis Studies Requiring Chain Extension

In contrast to chain-terminating ddCTP, which exhibits reduced incorporation rates (kpol trend: dCTP > ddCTP) and terminates DNA synthesis upon incorporation [2], dCTP trisodium salt supports processive chain extension essential for Sanger sequencing, next-generation sequencing library preparation, and site-directed mutagenesis. The high triphosphate purity (>98–99%) ensures consistent nucleotide incorporation during sequencing reactions and minimizes sequencing artifacts caused by nucleotide impurities. For mutagenesis applications, the availability of high-concentration (100 mM) solutions enables precise spiking into PCR reactions for error-prone PCR strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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